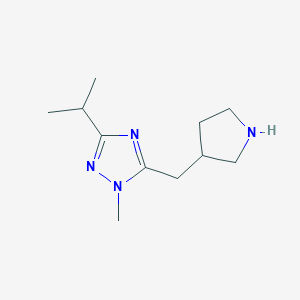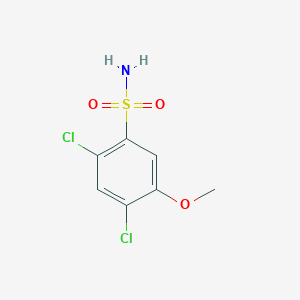![molecular formula C8H7F4NO2S B13522134 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Wirkmechanismus
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a sulfonamide group.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the fluoro substituent.
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Similar structure with a nitrile group instead of a sulfonamide group.
Uniqueness
The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide lies in its combination of fluoro and trifluoromethyl groups attached to a benzene ring with a sulfonamide functional group. This combination imparts unique chemical properties, such as high stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H7F4NO2S |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c9-6-2-1-5(4-16(13,14)15)7(3-6)8(10,11)12/h1-3H,4H2,(H2,13,14,15) |
InChI-Schlüssel |
AQNAIPKSWOQNIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




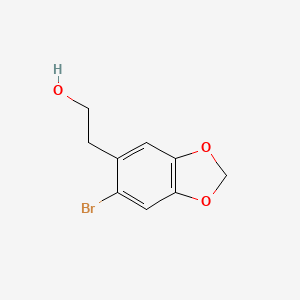
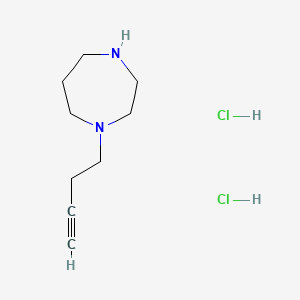
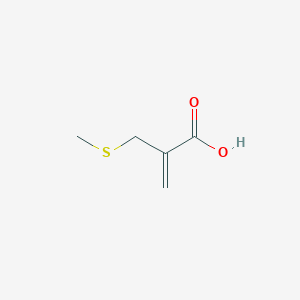

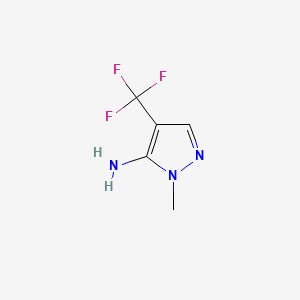

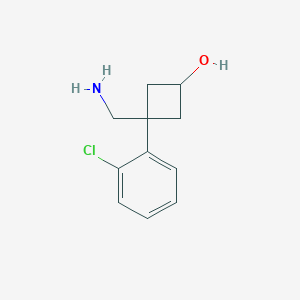
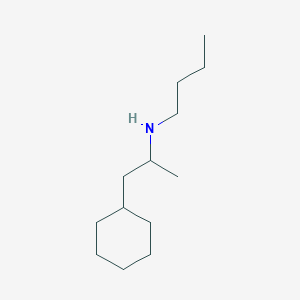
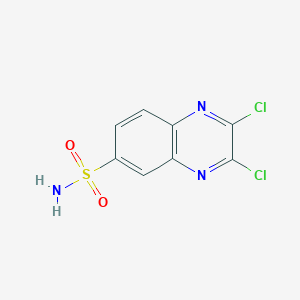
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
